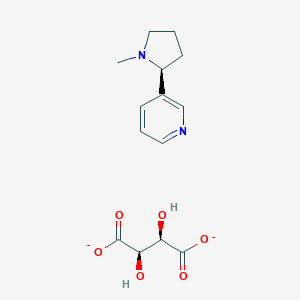

Nicotine d-bitartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotine d-bitartrate is a salt form of nicotine, which is an alkaloid found in the nightshade family of plants, predominantly in tobacco. This compound is used in various pharmaceutical applications, particularly in nicotine replacement therapies aimed at aiding smoking cessation. This compound is known for its high solubility in water and other solvents, making it suitable for various formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nicotine d-bitartrate is synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in a suitable solvent such as ethanol or methanol, followed by the addition of tartaric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where nicotine and tartaric acid are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Nicotine d-bitartrate undergoes various chemical reactions, including:

Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite.

Reduction: Reduction reactions can convert nicotine to its corresponding amine derivatives.

Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under various conditions

Major Products:

Oxidation: Cotinine and other metabolites.

Reduction: Amine derivatives of nicotine.

Substitution: Halogenated or alkylated nicotine derivatives

Wissenschaftliche Forschungsanwendungen

Smoking Cessation Therapies

Nicotine d-bitartrate is utilized in the development of nicotine replacement therapies (NRTs). These therapies aim to alleviate withdrawal symptoms associated with quitting smoking. The stability of this compound allows for effective delivery systems, enhancing patient adherence to treatment regimens. Studies indicate that formulations containing nicotine salts may improve the pharmacokinetics of nicotine administration, leading to more effective smoking cessation outcomes .

Pharmacokinetics and Behavioral Studies

Recent research has explored the pharmacokinetic differences between this compound and other nicotine forms. For instance, a study involving animal models demonstrated that this compound exhibited distinct self-administration patterns compared to freebase nicotine. The findings suggest that nicotine salts may enhance the reinforcing effects of nicotine, potentially leading to better therapeutic outcomes in addiction treatment .

Stability and Crystallization Studies

Clinical Trials on Smoking Cessation

Several clinical trials have investigated the efficacy of this compound in smoking cessation programs. One notable trial involved participants using transdermal patches containing this salt form, which showed significant reductions in withdrawal symptoms compared to placebo groups . The results indicated that participants experienced improved cravings management and overall satisfaction with the cessation process.

Animal Model Studies

Studies using rat models have demonstrated that this compound can influence dopamine release in the brain's reward pathways more effectively than freebase nicotine. This finding suggests a potential mechanism by which this salt form could enhance its effectiveness as a therapeutic agent for addiction .

Wirkmechanismus

Nicotine d-bitartrate exerts its effects by binding to nicotinic cholinergic receptors in the nervous system. This binding leads to the opening of ion channels, allowing the influx of sodium and calcium ions, which results in neuronal excitation. The principal mediator of nicotine dependence is the alpha-4-beta-2 nicotinic receptor. This interaction ultimately leads to the release of neurotransmitters such as dopamine, which is associated with the addictive properties of nicotine .

Vergleich Mit ähnlichen Verbindungen

- Nicotine bitartrate anhydrous

- Nicotine hydrogen tartrate

- Nicotine hydrogen-L-tartrate

- Nicotine tartrate

Comparison: Nicotine d-bitartrate is unique due to its high solubility and stability, making it particularly suitable for pharmaceutical formulations. Compared to other similar compounds, this compound provides a more controlled release of nicotine, which is beneficial in therapeutic applications .

Biologische Aktivität

Nicotine d-bitartrate, a salt form of nicotine, has garnered significant interest in pharmacological research due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, neuroprotective effects, and implications in various health conditions.

Overview of this compound

Nicotine is a potent alkaloid primarily found in tobacco plants. The d-bitartrate form enhances its stability and solubility, making it suitable for various therapeutic applications. Unlike traditional nicotine sources, this compound is less likely to induce desensitization of nicotinic receptors, which is crucial for maintaining its efficacy in treatment settings.

Pharmacokinetics

Recent studies have compared the pharmacokinetics of this compound with other forms of nicotine. For instance, a study involving Sprague-Dawley rats demonstrated that intraperitoneal administration of this compound resulted in significant differences in the distribution and effects on dopamine (DA) levels in the nucleus accumbens compared to nicotine freebase. The results indicated that the nicotine tartrate group exhibited higher DA release within 10 to 40 minutes post-administration, suggesting enhanced bioavailability and receptor activation .

| Parameter | Nicotine Freebase | This compound |

|---|---|---|

| Dose | 0.5 mg/kg | 0.3 mg/kg |

| Peak DA Release | Lower | Higher |

| Time to Peak Effect | 20 min | 10 min |

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in neurodegenerative diseases such as Parkinson's disease (PD). A clinical trial (NCT00957918) evaluated its efficacy in reducing symptoms like falls and freezing of gait in PD patients. The findings revealed that this compound significantly improved these symptoms by selectively stimulating nicotinic receptors in the central nervous system .

Case Study: Parkinson’s Disease

In a double-blind study involving patients with PD, those treated with this compound showed a marked reduction in falls and episodes of freezing gait compared to the placebo group. The Unified Dyskinesia Rating Scale scores indicated significant improvements post-treatment.

| Outcome Measure | This compound Group | Placebo Group |

|---|---|---|

| Falls per week | 1.2 | 3.5 |

| Freezing episodes per week | 0.5 | 2.0 |

| UDysRS Score (pre-treatment) | 25 | 24 |

| UDysRS Score (post-treatment) | 15 | 24 |

Biological Mechanisms

The biological activity of this compound is primarily mediated through nicotinic acetylcholine receptors (nAChRs). Activation of these receptors influences various signaling pathways involved in cell proliferation, neuroprotection, and modulation of neurotransmitter release.

- Cell Proliferation : Nicotine has been shown to induce neoangiogenesis and promote cell division through nAChR-mediated pathways, affecting both neural and non-neural cells .

- MicroRNA Regulation : Nicotine alters the expression of microRNAs associated with inflammatory responses and cellular growth, contributing to both protective and harmful effects depending on the context .

Safety Profile and Adverse Effects

Clinical trials have reported a favorable safety profile for this compound compared to traditional nicotine delivery systems like cigarettes or patches. Common adverse events include nausea and insomnia; however, these were generally mild and resolved without intervention . Importantly, no withdrawal symptoms were noted among participants using this compound.

Eigenschaften

CAS-Nummer |

6550-19-2 |

|---|---|

Molekularformel |

C14H20N2O6 |

Molekulargewicht |

312.32 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |

InChI-Schlüssel |

QLDPCHZQQIASHX-LDGFUSNJSA-N |

SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |

Isomerische SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Synonyme |

3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate; _x000B_(-)-1-Methyl-2-[3-pyridyl]pyrrolidine Tartrate; Nicotine Tartrate; (-)-Nicotine Bitartrate; Nicotine d-Bitartrate; Nicotine Hydrotartrate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.